(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride
Overview
Description
(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride, also known as R-MPAH, is a synthetic compound that is used in a variety of laboratory experiments. It is a chiral compound, meaning that it has two forms that are mirror images of one another. R-MPAH is commonly used in organic synthesis, pharmaceutical research, and other scientific applications.
Scientific Research Applications
Analytical Method Development and Validation
®-2-Methyl-1-phenylpropan-1-amine hydrochloride plays a crucial role in the development and validation of analytical methods within pharmaceutical research. It is essential for ensuring the quality and consistency of pharmaceutical products through rigorous testing protocols. The compound is often used as a reference standard to calibrate instruments and validate methods such as High-Performance Liquid Chromatography (HPLC), ensuring accuracy, specificity, precision, and robustness in drug analysis .
Pharmaceutical Quality Assurance
In the realm of pharmaceutical quality assurance, this compound is integral to the validation processes that comply with Good Manufacturing Practice (GMP) regulations. It is used to test and confirm the stability, purity, and concentration of active pharmaceutical ingredients, guaranteeing that the final products meet the required standards for safety and efficacy .
Drug Discovery and Development
The compound is utilized in the early stages of drug discovery and development as a potential precursor or intermediate. Researchers may modify its structure to create new pharmacologically active molecules, exploring its effects on various biological targets and pathways. This process is fundamental to the innovation of new medications and therapies .
Chromatographic Techniques
Chromatography is a pivotal technique in pharmaceutical analysis, and ®-2-Methyl-1-phenylpropan-1-amine hydrochloride is often employed in chromatographic studies. It serves as a sample to optimize the separation of compounds, aiding in the identification and quantification of impurities and degradation products in drug formulations .
Performance and Recovery in Sports Nutrition
Although not directly related to the compound , similar structures are studied in sports nutrition for their potential effects on performance and recovery. For instance, derivatives of amine compounds are examined for their role in creatine supplementation, which is known to enhance athletic performance and aid in muscle recovery .
Clinical and Disease State Populations
Compounds structurally related to ®-2-Methyl-1-phenylpropan-1-amine hydrochloride are investigated for their therapeutic potential in clinical and disease state populations. Researchers study their pharmacodynamics and pharmacokinetics to understand how they can be used to treat various diseases, manage symptoms, or improve patient outcomes .
properties
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDSYIZUCSUNKJ-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704145 | |
Record name | (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride | |
CAS RN |
51600-25-0 | |
Record name | (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-2-Methyl-1-phenyl-1-propanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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